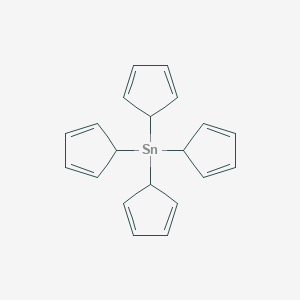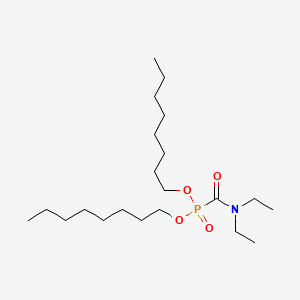
Dioctyl (diethylamino)carbonylphosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dioctyl (diethylamino)carbonylphosphonate is an organophosphorus compound with the molecular formula C21H44NO4P. This compound is known for its unique chemical structure, which includes a phosphonate group bonded to a diethylamino carbonyl moiety. It is used in various scientific and industrial applications due to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dioctyl (diethylamino)carbonylphosphonate typically involves the reaction of dioctyl phosphite with diethylamino carbonyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the reactants. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common to achieve the required product specifications .
Chemical Reactions Analysis
Types of Reactions
Dioctyl (diethylamino)carbonylphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The diethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include phosphonic acid derivatives, alcohols, and substituted phosphonates. These products have various applications in different fields, including pharmaceuticals and agrochemicals .
Scientific Research Applications
Dioctyl (diethylamino)carbonylphosphonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as a biochemical probe and in enzyme inhibition studies.
Medicine: Research is ongoing into its potential use as a drug delivery agent and in the development of new pharmaceuticals.
Industry: It is used in the production of flame retardants, plasticizers, and other specialty chemicals
Mechanism of Action
The mechanism of action of dioctyl (diethylamino)carbonylphosphonate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- Dioctyl sebacate (DOS)
- Diisodecyl adipate (DIDA)
- Dioctyl azelate (DOZ)
- Dioctyl adipate (DOA)
Uniqueness
Dioctyl (diethylamino)carbonylphosphonate is unique due to its combination of a phosphonate group with a diethylamino carbonyl moiety. This structure imparts distinctive chemical and physical properties, making it suitable for specific applications that similar compounds may not be able to fulfill. Its ability to undergo various chemical reactions and its potential use in diverse fields further highlight its uniqueness .
Properties
CAS No. |
1933-57-9 |
|---|---|
Molecular Formula |
C21H44NO4P |
Molecular Weight |
405.6 g/mol |
IUPAC Name |
1-dioctoxyphosphoryl-N,N-diethylformamide |
InChI |
InChI=1S/C21H44NO4P/c1-5-9-11-13-15-17-19-25-27(24,21(23)22(7-3)8-4)26-20-18-16-14-12-10-6-2/h5-20H2,1-4H3 |
InChI Key |
WMLWCCYCFTXZFU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOP(=O)(C(=O)N(CC)CC)OCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-methyl-N-(2,2,2-trichloro-1-{[(4-methoxy-3-nitrophenyl)carbamothioyl]amino}ethyl)propanamide](/img/structure/B11938882.png)



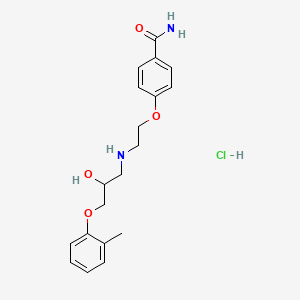

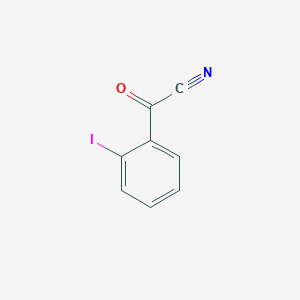


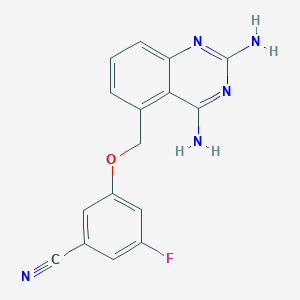

![(3R)-3-[4-[[5-[(8-methoxy-3,4-dihydro-2H-quinolin-1-yl)methyl]thiophen-2-yl]methoxy]phenyl]hex-4-ynoic acid](/img/structure/B11938937.png)
